molecular formula C27H24N2O8 B11042342 4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11042342
M. Wt: 504.5 g/mol
InChI Key: OORNYYOAMFRQFZ-ZNTNEXAZSA-N
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Description

4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This may involve continuous flow synthesis, use of automated reactors, and optimization of reaction parameters to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities. This includes its interaction with enzymes, receptors, and other biomolecules.

Medicine

The compound may have potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, altering their activity, and modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and benzodioxole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of 4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24N2O8

Molecular Weight

504.5 g/mol

IUPAC Name

(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H24N2O8/c1-33-20-11-17(12-21(34-2)26(20)35-3)23-22(24(30)16-4-5-18-19(10-16)37-14-36-18)25(31)27(32)29(23)13-15-6-8-28-9-7-15/h4-12,23,30H,13-14H2,1-3H3/b24-22+

InChI Key

OORNYYOAMFRQFZ-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC4=C(C=C3)OCO4)\O)/C(=O)C(=O)N2CC5=CC=NC=C5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC4=C(C=C3)OCO4)O)C(=O)C(=O)N2CC5=CC=NC=C5

Origin of Product

United States

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